1-Boc-4-aminoindole
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Overview
Description
Preparation Methods
The synthesis of 1-Boc-4-aminoindole typically involves the protection of the amino group on the indole ring. One common method starts with 4-nitroindole, which undergoes reduction to form 4-aminoindole. The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Boc-4-aminoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to yield reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
1-Boc-4-aminoindole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives used in drug discovery and development.
Biology: The compound is used in the study of biological pathways involving indole derivatives, which are crucial in various physiological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-aminoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. For instance, they can modulate enzyme activity, interact with DNA, and affect signal transduction pathways . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Boc-4-aminoindole can be compared with other indole derivatives such as:
4-aminoindole: Lacks the Boc protection, making it more reactive in certain chemical reactions.
1-Boc-3-aminoindole: Similar in structure but with the amino group at a different position, leading to different reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic derivatives.
The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-aminoindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLWIGZVXJTALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646558 |
Source
|
Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-30-4 |
Source
|
Record name | 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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